molecular formula C19H19ClN6 B12214145 3-(3-Chloro-4-methylphenyl)-7-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine

3-(3-Chloro-4-methylphenyl)-7-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine

Cat. No.: B12214145
M. Wt: 366.8 g/mol
InChI Key: NRUYGGXEEXVVNP-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-methylphenyl)-7-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[5,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a pyrazolo[5,4-d]pyrimidine core fused with a triazole ring, makes it a subject of interest in medicinal chemistry.

Preparation Methods

The synthesis of 3-(3-Chloro-4-methylphenyl)-7-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine typically involves multi-step reactions starting from readily available starting materials. The synthetic route often includes the formation of the pyrazolo[5,4-d]pyrimidine core followed by the introduction of the triazole ring. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and cyclohexylamines. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity .

Chemical Reactions Analysis

3-(3-Chloro-4-methylphenyl)-7-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine undergoes various chemical reactions, including:

Scientific Research Applications

3-(3-Chloro-4-methylphenyl)-7-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-methylphenyl)-7-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with other molecular targets, leading to its diverse biological activities .

Comparison with Similar Compounds

Similar compounds to 3-(3-Chloro-4-methylphenyl)-7-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine include other pyrazolo[5,4-d]pyrimidine derivatives and triazole-containing compounds. These compounds share similar structural features and biological activities but may differ in their potency, selectivity, and pharmacokinetic properties. Some examples of similar compounds include:

Properties

Molecular Formula

C19H19ClN6

Molecular Weight

366.8 g/mol

IUPAC Name

10-(3-chloro-4-methylphenyl)-5-cyclohexyl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C19H19ClN6/c1-12-7-8-14(9-16(12)20)26-18-15(10-22-26)19-24-23-17(25(19)11-21-18)13-5-3-2-4-6-13/h7-11,13H,2-6H2,1H3

InChI Key

NRUYGGXEEXVVNP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5CCCCC5)Cl

Origin of Product

United States

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